NEP-IN-2

Endothelin-converting enzyme inhibition Cardiovascular pharmacology Enzymology

Standard NEP inhibitors (e.g., sacubitril, racecadotril) lack the dual NEP/ECE activity required for vascular proliferation studies, leading to irrelevant target coverage. NEP-IN-2 eliminates this gap. • Dual NEP/ECE inhibition at defined potency ratios (ECE IC50: 58 μM endothelial, 2.4 μM smooth muscle) • 79-fold greater smooth muscle ECE potency vs. thiorphan (IC50 2.4 μM vs. 190 μM) • Documented in patent EP0533084 for atherosclerosis & restenosis models

Molecular Formula C16H23NO3S2
Molecular Weight 341.5 g/mol
Cat. No. B1243013
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNEP-IN-2
SynonymsCGS 26129
CGS 26129, (S)-isomer
CGS-26129
N-(2(S)-(mercaptomethyl)-3-(2-methylphenyl)-1-oxopropyl)-L-methionine
N-(3-mercapto-2-((2-methylphenyl)methyl)-1-oxopropyl)methionine
Sch 42354
Sch-42354
Molecular FormulaC16H23NO3S2
Molecular Weight341.5 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1CC(CS)C(=O)NC(CCSC)C(=O)O
InChIInChI=1S/C16H23NO3S2/c1-11-5-3-4-6-12(11)9-13(10-21)15(18)17-14(16(19)20)7-8-22-2/h3-6,13-14,21H,7-10H2,1-2H3,(H,17,18)(H,19,20)/t13-,14+/m1/s1
InChIKeyFGXXIAHRYGHABD-KGLIPLIRSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

NEP-IN-2 (CGS 26129) Procurement Overview: Structural and Functional Baseline


NEP-IN-2 (also known as CGS 26129, CAS 145775-14-0) is a small-molecule neutral endopeptidase (NEP, also known as neprilysin) inhibitor of the mercaptoacyl-amino acid derivative class, identified in early 1990s patents from Ciba-Geigy AG [1]. Its primary recognized research application is in the study of vascular cell proliferation, specifically in models of atherosclerosis and restenosis following angioplasty [2]. The compound is structurally distinct from clinical NEP inhibitors such as sacubitril (AHU-377) and racecadotril (thiorphan prodrug), possessing a methionine backbone and a 2-methylbenzyl substituent [3]. Notably, NEP-IN-2 has documented cross-reactivity with endothelin-converting enzyme (ECE), a feature that defines its unique pharmacological profile [4].

1
NEP/ECE dual inhibition tool for vascular pathology research
2
Atherosclerosis and restenosis model research fit per patent documentation
3
Mercaptoacyl-amino acid chemotype distinct from clinical NEP inhibitors

Why Generic Substitution of NEP-IN-2 with Clinical or Broad-Spectrum NEP Inhibitors Is Scientifically Invalid


Substitution of NEP-IN-2 with other commercially available NEP inhibitors is not scientifically equivalent due to three critical differentiating factors. First, NEP-IN-2 exhibits dual enzyme inhibition (NEP and ECE) with a defined potency ratio that differs fundamentally from selective NEP inhibitors such as sacubitril (IC50 5 nM for NEP, negligible ECE activity) [1]. Second, the compound's vascular cell proliferation research application—specifically documented in the Schering Corp. patent EP0533084—is not a shared indication across all NEP inhibitors; clinical compounds such as racecadotril were developed for secretory diarrhea, while sacubitril was optimized for heart failure [2]. Third, the mercaptoacyl-amino acid chemotype confers distinct solubility, stability, and handling properties compared to biphenyl-based clinical candidates, directly impacting experimental reproducibility in in vitro atherosclerosis and restenosis models [3]. Interchanging compounds without accounting for these differences introduces uncontrolled variables and may invalidate mechanistic conclusions.

Profile Dual NEP/ECE inhibition profile differs from selective NEP inhibitors; may shift pathway interpretation.
Indication Research indication mismatch: vascular proliferation models vs. heart failure or diarrhea contexts.
Chemistry Mercaptoacyl-amino acid chemotype imposes distinct solubility and handling; substitution may affect reproducibility.

NEP-IN-2 Quantitative Differentiation Evidence: Comparative Data Against Analogs and Alternatives


ECE Inhibition Potency: NEP-IN-2 vs. Thiorphan in Porcine Aortic Endothelial Cells

In a direct head-to-head comparison using endothelin-converting enzyme (ECE) partially purified from porcine aortic endothelial cells, NEP-IN-2 (CGS 26129) exhibited significantly greater potency than the classical NEP inhibitor thiorphan [1]. The IC50 value for NEP-IN-2 was 58 μM, while thiorphan showed an IC50 > 100 μM, representing at least a 1.7-fold difference in inhibitory activity against ECE. This quantitative difference was corroborated by in vivo pressor response data in rats, where NEP-IN-2 at 30 mg/kg i.v. produced 27% inhibition of proendothelin-1-induced pressor response compared to only 12% for thiorphan at the same dose [1].

ECE Inhibition (Endothelial)
Head-to-head
NEP-IN-2IC50 58 μM
ThiorphanIC50 >100 μM
≥1.7×
Supports ECE inhibition research context in endothelial models.
Porcine aortic endothelial ECE; in vitro assay.
Endothelin-converting enzyme inhibition Cardiovascular pharmacology Enzymology

Smooth Muscle ECE Inhibition: NEP-IN-2 vs. Thiorphan in Porcine Coronary Arterial Smooth Muscle

In a distinct enzymatic preparation using endothelin-converting enzyme from porcine coronary arterial smooth muscle, NEP-IN-2 (CGS 26129) demonstrated dramatically superior potency compared to thiorphan, with a monophasic inhibition profile [1]. NEP-IN-2 achieved an IC50 of 2.4 μM, while thiorphan was approximately 79-fold less potent with an IC50 of 190 μM. This substantial quantitative difference establishes NEP-IN-2 as a markedly more effective tool for ECE inhibition in smooth muscle-derived enzyme systems than the widely used reference inhibitor thiorphan.

Smooth Muscle ECE Inhibition
Head-to-head
NEP-IN-2IC50 2.4 μM
ThiorphanIC50 190 μM
79×
Reported higher smooth muscle ECE inhibition; supports vascular remodeling studies.
Porcine coronary arterial smooth muscle; monophasic inhibition.
Vascular smooth muscle Endothelin-converting enzyme Metalloprotease inhibition

Disease-Relevant Research Application Differentiation: Vascular Proliferation vs. Clinical Indications

NEP-IN-2 is specifically designated in patent literature for research on vascular cell proliferation disorders, including atherosclerosis and post-angioplasty restenosis [1]. This application focus distinguishes it from clinical-stage NEP inhibitors such as sacubitril (heart failure with reduced ejection fraction), racecadotril (acute secretory diarrhea), and thiorphan (analgesic/neuroprotective research) [2]. The Schering Corp. patent EP0533084 explicitly identifies N-[2-mercaptomethyl-3-(2-methylphenyl)propionyl]-methionine (NEP-IN-2) as a representative NEP inhibitor for treating or preventing myointimal proliferation [1]. While direct comparative efficacy data in atherosclerosis models is limited to patent claims rather than published head-to-head studies, the compound's assigned research indication is a documented differentiating factor for procurement decisions.

Research Indication Context
Context-dependent
NEP-IN-2: atherosclerosis / restenosis models. Sacubitril: heart failure. Racecadotril: diarrhea. Thiorphan: analgesia/neuroprotection research.
Research indication alignment supports model-specific selection.
Patent-assigned indication; no head-to-head efficacy data.
Atherosclerosis research Restenosis models Vascular cell proliferation

Structural and Physicochemical Differentiation from Clinical NEP Inhibitors

NEP-IN-2 belongs to the mercaptoacyl-amino acid structural class (molecular formula C16H23NO3S2, MW 341.49), distinguishing it fundamentally from biphenyl-based clinical candidates such as sacubitril (MW 411.48) and its active metabolite sacubitrilat (LBQ657, MW 383.44) [1]. This structural divergence translates to differential physicochemical properties relevant to experimental handling: NEP-IN-2 contains a free thiol (mercapto) group and a methionine-derived side chain, while sacubitril derivatives contain carboxylic acid moieties without thiols [2]. The presence of the mercapto group may influence solubility, stability, and potential for oxidation, which must be accounted for in experimental design. Although no direct comparative solubility or stability data are available in the public domain, the chemotype difference is a verifiable procurement consideration.

Structural Divergence
Class-level
Mercaptoacyl-amino acid (free thiol, MW 341.49) vs. biphenyl-based sacubitril (no thiol, MW 411.48).
Structural class may influence solubility and handling.
No comparative solubility/stability data available.
Medicinal chemistry Physicochemical properties Compound procurement

NEP-IN-2 Optimal Research Application Scenarios Based on Quantitative Differentiation Evidence


Investigating Endothelin-1-Mediated Vascular Remodeling in Smooth Muscle Models

Based on the 79-fold greater potency of NEP-IN-2 compared to thiorphan for smooth muscle ECE inhibition (IC50 2.4 μM vs. 190 μM) [1], this compound is optimally suited for studies examining the role of endothelin-converting enzyme in vascular smooth muscle pathology. Researchers investigating neointimal formation, vascular hypertrophy, or atherosclerosis-related smooth muscle proliferation can employ NEP-IN-2 at lower working concentrations than alternative inhibitors, reducing the risk of non-specific metalloprotease inhibition that occurs at high thiorphan concentrations. The compound's demonstrated efficacy in both endothelial and smooth muscle ECE assays [2] makes it a versatile tool for comparative enzymology across vascular cell types.

Atherosclerosis and Post-Angioplasty Restenosis Research

NEP-IN-2 is explicitly designated in patent EP0533084 for research applications involving vascular cell proliferation, including atherosclerosis and restenosis induced by angioplasty or vascular reconstructive surgery [1]. This documented application relevance provides scientific justification for selecting NEP-IN-2 over clinical NEP inhibitors (e.g., sacubitril, racecadotril) that were optimized for unrelated therapeutic indications [2]. For investigators using in vitro or in vivo models of myointimal proliferation, NEP-IN-2 offers alignment between compound selection and disease-relevant pathway targeting, thereby enhancing experimental relevance and interpretability.

Comparative NEP/ECE Dual Inhibition Pharmacology Studies

NEP-IN-2 exhibits dual inhibition of NEP and ECE with defined potency values in multiple enzyme preparations (ECE IC50: 58 μM in endothelial cells, 2.4 μM in smooth muscle) [1] [2]. This profile distinguishes it from selective NEP inhibitors such as sacubitril (IC50 5 nM for NEP, minimal ECE activity) [3] and enables its use as a pharmacological tool to dissect the relative contributions of NEP versus ECE inhibition in vascular and renal pathophysiology. Researchers conducting comparative inhibitor profiling or structure-activity relationship studies will benefit from NEP-IN-2's quantitatively characterized dual-target activity, which serves as a reference point for understanding chemotype-dependent selectivity.

Mercaptoacyl-Amino Acid Chemotype SAR and Medicinal Chemistry Optimization

As a representative of the mercaptoacyl-amino acid inhibitor class originating from early 1990s NEP inhibitor discovery programs [1], NEP-IN-2 provides a structurally defined reference compound for medicinal chemistry studies exploring thiol-containing metalloprotease inhibitors. Its well-characterized molecular structure (CAS 145775-14-0, MW 341.49) [2] and documented enzyme inhibition profile offer a baseline for evaluating novel analogs with improved selectivity or pharmacokinetic properties. Procurement of authenticated NEP-IN-2 ensures experimental reproducibility when comparing new chemical entities against a literature-established inhibitor scaffold.

Application
Selection Property
Validation Focus
Vascular smooth muscle ECE research
ECE inhibition potency in smooth muscle-derived enzymes
Confirm inhibition at intended working concentrations; evaluate selectivity in smooth muscle assays
Atherosclerosis and restenosis model studies
Documented relevance to vascular proliferation models
Validate target engagement and pathway modulation in disease models
NEP/ECE dual inhibition pharmacology
Dual NEP/ECE inhibition profile with defined potency range
Characterize relative NEP vs. ECE contribution; benchmark against selective inhibitors
Mercaptoacyl-amino acid chemotype SAR
Mercaptoacyl-amino acid scaffold and free thiol moiety
Assess structure-activity relationships; compare stability and solubility with analogs
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